molecular formula C7H10BrHgN3O3 B12766411 Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide CAS No. 91499-04-6

Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide

Cat. No.: B12766411
CAS No.: 91499-04-6
M. Wt: 464.67 g/mol
InChI Key: CFJDCYCEPKNXFA-UHFFFAOYSA-M
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Description

Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is a complex organic compound characterized by the presence of a pyridazine ring substituted with bromomercuri and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridazine compound followed by mercuration and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield while minimizing by-products and waste. Advanced purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromomercuri group.

    Substitution: The methoxy and bromomercuri groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and efficiency.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazine compounds.

Scientific Research Applications

Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide involves its interaction with specific molecular targets. The bromomercuri group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrahydro-4-(bromomercuri)-5-methoxy-1,2-pyridazinedicarboximide is unique due to the presence of the bromomercuri group, which imparts distinct chemical reactivity and potential biological activities not commonly found in similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

91499-04-6

Molecular Formula

C7H10BrHgN3O3

Molecular Weight

464.67 g/mol

IUPAC Name

bromo-(7-methoxy-1,3-dioxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-6-yl)mercury

InChI

InChI=1S/C7H10N3O3.BrH.Hg/c1-13-5-2-3-9-6(11)8-7(12)10(9)4-5;;/h2,5H,3-4H2,1H3,(H,8,11,12);1H;/q;;+1/p-1

InChI Key

CFJDCYCEPKNXFA-UHFFFAOYSA-M

Canonical SMILES

COC1CN2C(=O)NC(=O)N2CC1[Hg]Br

Origin of Product

United States

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